molecular formula C14H23IN4O B12733754 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide CAS No. 85930-09-2

2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide

Cat. No.: B12733754
CAS No.: 85930-09-2
M. Wt: 390.26 g/mol
InChI Key: TZUDHABGPBSKPC-UHFFFAOYSA-M
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Description

2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. The process usually includes nucleophilic substitution of a halogen in the pyridine ring, followed by reduction of the nitro group to yield the desired imidazo[4,5-b]pyridine derivative . Common reagents used in these reactions include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .

Industrial Production Methods: Industrial production methods for imidazo[4,5-b]pyridine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product .

Biological Activity

2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities. The presence of the triethylammonium moiety enhances its solubility and interaction with biological targets.

Research indicates that compounds within the imidazo[4,5-b]pyridine class often act as inhibitors of specific kinases, particularly Aurora kinases. These kinases are crucial for cell division and are frequently overexpressed in various cancers. The inhibition of Aurora kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Aurora Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives

CompoundAurora-A IC50 (μM)Aurora-B IC50 (μM)
This compound0.0754.12
Other derivatives (e.g., compound 21a)0.1620.299

Biological Activity

  • Anticancer Activity :
    • The compound exhibits potent antiproliferative activity against human acute myeloid leukemia (AML) cells, with a GI50 value of approximately 0.299 μM. This suggests that it may be effective in targeting cancer cells that express high levels of Aurora kinases .
  • Selectivity :
    • Selective inhibition of Aurora-A over Aurora-B has been documented, which is beneficial as it may reduce off-target effects and enhance therapeutic efficacy . The selectivity is attributed to specific interactions within the active site of the kinase.
  • Cell Cycle Arrest :
    • Studies have shown that treatment with this compound leads to G2/M phase arrest in cancer cell lines, indicating its role in disrupting normal cell cycle progression .

Case Study 1: Efficacy in AML

In a study involving MV4-11 human AML cells, this compound demonstrated significant cytotoxicity. The study highlighted the compound's ability to induce apoptosis through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic proteins.

Case Study 2: Structural Insights

Cocrystallization studies have provided insights into the binding interactions between this compound and Aurora-A kinase. These studies reveal that specific substitutions at the C7 position of the imidazo[4,5-b]pyridine scaffold can enhance binding affinity and selectivity .

Properties

CAS No.

85930-09-2

Molecular Formula

C14H23IN4O

Molecular Weight

390.26 g/mol

IUPAC Name

triethyl-[2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethyl]azanium;iodide

InChI

InChI=1S/C14H23N4O.HI/c1-4-18(5-2,6-3)10-11-19-14-16-12-8-7-9-15-13(12)17-14;/h7-9H,4-6,10-11H2,1-3H3,(H,15,16,17);1H/q+1;/p-1

InChI Key

TZUDHABGPBSKPC-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOC1=NC2=C(N1)C=CC=N2.[I-]

Origin of Product

United States

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